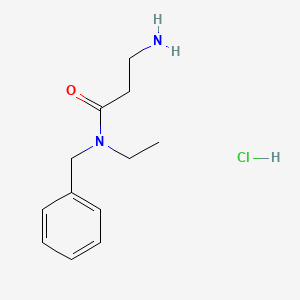
3-Pyrrolidinyl isonicotinate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-Pyrrolidinyl isonicotinate hydrochloride often involves the use of the five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving compounds like 3-Pyrrolidinyl isonicotinate hydrochloride often involve the pyrrolidine ring . For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Magnetic Properties
Research has demonstrated the synthesis of coordination polymers using pyridine carboxylate N-oxide, specifically isonicotinate N-oxide (INO), in combination with transition metals. These structures exhibit unique magnetic properties, such as antiferromagnetism and metamagnetism, due to the arrangement of end-on azido and syn-syn carboxylato mixed-bridged chains. The magnetic behavior of these polymers is influenced by the low-dimensional character of their structures and the interactions between the chains, with some displaying slow magnetic relaxation behavior at low temperatures (He, Wang, Gao, & Yan, 2006).
Pharmaceutical Chemistry
Isonicotinic acid derivatives, including 3-Pyrrolidinyl isonicotinate hydrochloride, are pivotal in drug discovery. They have been a subject of study for C-H functionalization, which is a crucial reaction in organic synthesis. The functionalization of the pyridine rings at specific positions opens pathways for creating a diverse array of nicotinic and isonicotinic acids, which have significant roles in pharmaceuticals (Wasa, Worrell, & Yu, 2010).
Crystal Engineering and Weak Interactions
Studies have also delved into the crystal structures of pyridinecarboxylic acid chloride hydrochlorides to understand the weak interactions involving the chloride anion and hydrogens. The structural analysis of these crystal lattices, including those of isonicotinic acid chloride hydrochloride, provides insights into the formation and stability of various molecular structures and weak interaction patterns (Nättinen & Rissanen, 2003).
Nanoporous Polymeric Coordination Networks
Isonicotinic acid is also utilized in the synthesis of nanoporous polymeric coordination networks. These structures exhibit pillared, 3D framework structures based on tricadmium carboxylates. The presence of rectangular channels occupied by perchlorate anions and disordered guest molecules, and the capability of these networks to accommodate different guest molecules, are noteworthy features. These networks are significant for applications that require specific structural and porosity characteristics (Evans & Lin, 2000).
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(8-1-4-11-5-2-8)14-9-3-6-12-7-9;/h1-2,4-5,9,12H,3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCZYYYGRGACFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl isonicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



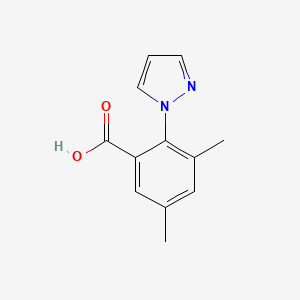

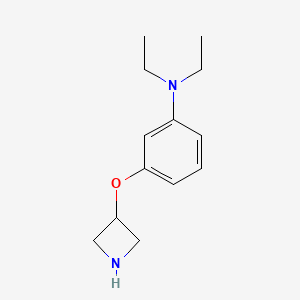
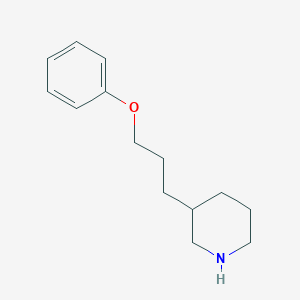
![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)
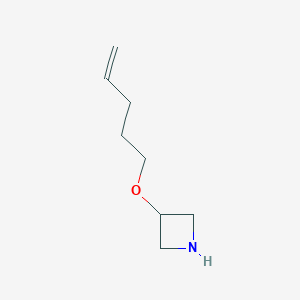
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)
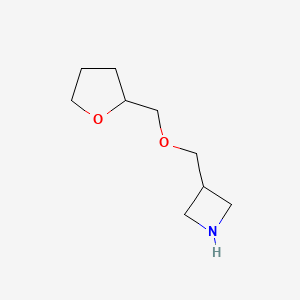
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)
